molecular formula C8H8BrClS B2819571 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene CAS No. 1310947-47-7

4-Bromo-2-chloro-1-(ethylsulfanyl)benzene

Cat. No. B2819571
CAS RN: 1310947-47-7
M. Wt: 251.57
InChI Key: VDYKZFAVOVELEH-UHFFFAOYSA-N
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Description

“4-Bromo-2-chloro-1-(ethylsulfanyl)benzene” is a chemical compound with the molecular formula C8H8BrClS . It is used in the field of organic synthesis .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-chloro-1-(ethylsulfanyl)benzene” consists of a benzene ring substituted with bromine, chlorine, and an ethylsulfanyl group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-chloro-1-(ethylsulfanyl)benzene” include a molecular weight of 251.57 . The compound is in liquid form .

Scientific Research Applications

Role in Radical Addition Reactions

One study explores the use of triethylborane-induced bromine atom-transfer radical addition in aqueous media. The research highlights the solvent effect on radical addition reactions, where ethyl bromoacetate and 1-octene were treated with triethylborane in water to yield ethyl 4-bromodecanoate. This study underscores the importance of solvent polarity on the efficiency of bromine atom-transfer and radical addition steps, revealing that polar solvents tend to lower the relative energies of transition states, thereby enhancing reaction efficiency (Yorimitsu et al., 2001).

Synthesis of Halogenated Compounds

Another research focus is the ring halogenation of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts, which provides insights into the synthesis of mixed halogenated compounds. This process utilizes catalytic quantities of p-toluenesulfonic acid for the halogenation of polyalkylbenzenes, demonstrating the ability to prepare compounds with precise halogen arrangements, thus showcasing the versatility of halogenated benzene derivatives in organic synthesis (Bovonsombat & Mcnelis, 1993).

Catalysis and Synthesis of Arylmethylene Derivatives

Further, the catalytic use of 1,3,5-Tris(hydrogensulfato) benzene for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) via condensation reactions showcases the application of bromo-chloro-aryl derivatives in facilitating efficient and eco-friendly synthesis processes. This methodology offers excellent yields and simple procedures for the synthesis of significant organic compounds (Karimi-Jaberi et al., 2012).

Applications in Molecular Electronics

The application extends to the field of molecular electronics, where simple and accessible aryl bromides, derived from similar halogenated benzene compounds, serve as critical building blocks for thiol end-capped molecular wires. The research illustrates efficient transformations of these derivatives into oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, highlighting their importance in the development of molecular electronics (Stuhr-Hansen et al., 2005).

Synthesis of Indoles and Benzofurans

Moreover, the synthesis of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate from the oxidation of ethyl 2-(5-bromo-3-ethylsulfanyl-1-benzofuran-2-yl)acetate demonstrates the role of such compounds in synthesizing benzofuran derivatives, pivotal in the development of pharmaceuticals and agrochemicals. This research further illustrates the intermolecular interactions and structural stability provided by halogen atoms in crystal structures (Choi et al., 2009).

Safety And Hazards

The safety data sheet for “4-Bromo-2-chloro-1-(ethylsulfanyl)benzene” indicates that it is a hazardous compound. It has a GHS07 pictogram, and the signal word is "Warning" . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions for “4-Bromo-2-chloro-1-(ethylsulfanyl)benzene” could involve its use in the synthesis of other organic compounds. For example, it could be used as an intermediate in the synthesis of dapagliflozin .

properties

IUPAC Name

4-bromo-2-chloro-1-ethylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClS/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYKZFAVOVELEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-1-(ethylsulfanyl)benzene

CAS RN

1310947-47-7
Record name 4-bromo-2-chloro-1-(ethylsulfanyl)benzene
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Synthesis routes and methods

Procedure details

Sodium ethanethiolate (2.0 g) was added to a solution of 4-bromo-2-chloro-1-fluorobenzene (5.0 g) in N,N-dimethylformamide (20 mL), and the mixture was stirred at 65° C. for two hours. The reaction solution was poured into water, followed by extraction with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and filtered. The solvent was then evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=90:1→0:100) to give the title compound as a colorless oil (4.8 g).
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5 g
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20 mL
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